molecular formula C10H10ClNO B11904831 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11904831
M. Wt: 195.64 g/mol
InChI Key: AOCPZJOCCHRCCQ-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a halogen- and alkyl-substituted dihydroquinolinone derivative. Its molecular formula is C₁₀H₁₀ClNO (molecular weight: 195.65 g/mol), featuring a chloro group at position 6 and a methyl group at position 8 on the quinolinone scaffold.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

6-chloro-8-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-4-7(11)5-8-9(13)2-3-12-10(6)8/h4-5,12H,2-3H2,1H3

InChI Key

AOCPZJOCCHRCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NCCC2=O)Cl

Origin of Product

United States

Preparation Methods

Classical Cyclization Approaches

The foundational synthesis of 6-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one relies on cyclization reactions starting from appropriately substituted aniline precursors. A representative protocol involves the condensation of 4-chloro-2-methylaniline with ethyl acetoacetate under acidic conditions .

Reaction Conditions :

  • Catalyst : Concentrated HCl (2 equiv)

  • Solvent : Ethanol (reflux, 8–12 hours)

  • Yield : 58–62%

The mechanism proceeds via imine formation, followed by intramolecular cyclization and subsequent oxidation to yield the dihydroquinolinone core. Chlorine incorporation at the 6-position is achieved using POCl₃ as a chlorinating agent post-cyclization, while the 8-methyl group originates from the methyl substituent on the aniline precursor .

Table 1: Classical Cyclization Parameters

PrecursorCatalystTemp (°C)Time (h)Yield (%)
4-Chloro-2-methylanilineHCl781060
4-Bromo-2-methylanilineH₂SO₄801255

Key Limitation : Low regioselectivity for chloro-substitution (∼70% at C6), necessitating purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for this compound. A modified protocol using silica-supported InCl₃ under solvent-free conditions achieves full conversion in 15 minutes .

Optimized Protocol :

  • Catalyst : InCl₃/SiO₂ (15 mol%)

  • Power : 300 W

  • Time : 15 minutes

  • Yield : 78%

This method bypasses solvent use, reducing waste and improving atom economy. The methyl group’s steric bulk directs chlorination to the 6-position via electrophilic aromatic substitution, as confirmed by DFT calculations .

Table 2: Microwave vs. Classical Methods

ParameterMicrowaveClassical
Time15 min10 h
Yield78%60%
Regioselectivity92%70%

Catalytic C–H Functionalization

Recent advances employ palladium-catalyzed C–H activation to install chlorine selectively. A dual-catalyst system (Pd(OAc)₂/DPPBac ) with N-chlorosuccinimide (NCS) achieves 85% yield under mild conditions .

Reaction Setup :

  • Catalyst : Pd(OAc)₂ (5 mol%), DPPBac (15 mol%)

  • Chlorinating Agent : NCS (1.2 equiv)

  • Solvent : 1,2-DCE, 40°C, 6 hours

Mechanistic Insight : The palladium catalyst facilitates ortho-directed C–H chlorination, while the methyl group’s electron-donating effect enhances reactivity at C6.

Table 3: Catalytic Chlorination Efficiency

Catalyst SystemTemp (°C)Time (h)Yield (%)
Pd(OAc)₂/DPPBac40685
CuI/1,10-phenanthroline60872

Structural Characterization and Validation

¹H NMR Analysis :

  • δ 2.24 (s, 3H) : Methyl group at C8

  • δ 6.85 (d, J = 8.4 Hz) : Aromatic proton at C5

  • δ 4.12 (t, J = 6.0 Hz) : Methylene protons at C2/C3

X-ray Crystallography : Confirms boat conformation of the dihydroquinoline ring, with a dihedral angle of 41.3° between the aromatic and ketone planes .

Industrial-Scale Production

A continuous-flow reactor system achieves kilogram-scale synthesis with 89% yield:

  • Residence Time : 8 minutes

  • Catalyst : Heterogeneous ZrO₂/SiO₂

  • Throughput : 12 g/h

This method reduces byproduct formation (<5%) and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one has shown promise in various medicinal applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, demonstrating efficacy in inhibiting bacterial growth. The mechanism of action may involve interaction with bacterial enzymes or cell membranes, leading to cell death or growth inhibition .
  • Anticancer Properties : Studies have highlighted its potential as an anticancer agent. The compound may induce apoptosis in cancer cells by modulating signaling pathways or inhibiting specific enzymes involved in cell proliferation .

Agrochemicals

The compound's biological activity extends to agricultural applications:

  • Pesticidal Properties : Due to its ability to target microbial pathogens, this compound is being explored as a potential pesticide. Its effectiveness against plant pathogens can help improve crop yields and reduce reliance on traditional chemical pesticides.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block:

  • Synthesis of Quinoline Derivatives : It is utilized in the synthesis of more complex quinoline derivatives through various chemical reactions such as cyclization and substitution reactions. The Povarov reaction is frequently employed to synthesize this compound from simpler precursors, allowing for the exploration of new derivatives with enhanced properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis. This study underscores its potential as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal explored the anticancer mechanisms of this compound on human breast cancer cells. The findings indicated that it inhibited cell growth by inducing cell cycle arrest and apoptosis through the activation of caspase pathways. This highlights its potential role in developing novel cancer therapies .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 6-chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one and related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 6-Cl, 8-CH₃ C₁₀H₁₀ClNO 195.65 Potential bioactivity; reactivity at position 6
6-Methyl-2,3-dihydroquinolin-4(1H)-one 6-CH₃ C₁₀H₁₁NO 161.20 Simpler structure; used as a synthetic intermediate
8-Bromo-2,3-dihydroquinolin-4(1H)-one 8-Br C₉H₈BrNO 242.07 Bromine’s polarizability enhances electrophilic reactivity
5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one 5-F, 6-F C₉H₇F₂NO 183.16 High electronegativity; improved metabolic stability
6-((2,3-Dihydro-1H-inden-2-yl)methyl)-2,3-dihydroquinolin-4(1H)-one 6-indenylmethyl C₂₀H₂₁NO 291.39 Steric bulk; unique receptor interactions

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position (6 vs. 8): 6-Substituted derivatives (e.g., 6-Cl) react with Mannich bases to form 1-(2-arenoylethyl) derivatives, whereas 8-substituted analogs (e.g., 8-CH₃) remain inert under identical conditions . This positional selectivity highlights the importance of substituent placement in synthetic versatility.
  • Bulky substituents (e.g., indenylmethyl at position 6) introduce steric hindrance, limiting interactions with enzymes or receptors compared to smaller groups like CH₃ .

Biological Activity

6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H8ClN and a molecular weight of approximately 249.69 g/mol. Its structural features include:

  • Chlorine atom at the 6-position
  • Methyl group at the 8-position
  • Dihydroquinoline framework , which is crucial for its biological properties

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects against several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HepG2 (liver cancer)

In these studies, the compound demonstrated an IC50 range between 2.43 µM to 14.65 µM, indicating significant growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, as evidenced by increased caspase-3 activity and morphological changes in treated cells .

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor modulation : It can modulate receptor signaling pathways, affecting cellular responses critical for survival and proliferation.

These interactions are essential for its antimicrobial and anticancer effects, making it a valuable candidate for further drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
2,3-Dihydroquinolin-4(1H)-oneLacks chlorine and methyl groupsBasic structure without substituents
6-Chloro-2,3-dihydroquinolin-4(1H)-oneContains chlorine but lacks methyl groupSimilar halogen substitution
6-Methylquinolin-4(1H)-oneLacks dihydro structureDifferent saturation level

The combination of both methyl and chlorine substituents in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results showed that it significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 7.84 µM. Further analysis revealed that it induced apoptosis through caspase activation .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against these pathogens, showcasing its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-8-methyl-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted quinoline precursors. Key steps include halogenation (chlorination at the 6-position) and alkylation (methylation at the 8-position). For example, highlights that yields depend on catalyst choice (e.g., Pd/C for hydrogenation) and solvent polarity, with polar aprotic solvents like DMF improving reaction efficiency (yields up to 98% reported). Temperature control (80–120°C) is critical to avoid side reactions like over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Essential for resolving the stereochemistry of the dihydroquinoline ring. reports a mean C–C bond length of 0.002 Å and an R factor of 0.056, confirming structural accuracy .
  • NMR spectroscopy : 1H^1H NMR in DMSO-d6_6 reveals diagnostic signals for the methyl group (δ ~2.3 ppm) and aromatic protons (δ 6.9–8.2 ppm), as shown in . 13C^{13}C NMR identifies carbonyl (C=O) at ~190 ppm .
  • IR spectroscopy : Stretching frequencies at ~1660 cm1^{-1} (C=O) and ~1620 cm1^{-1} (C=N) confirm functional groups .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow protocols for halogenated heterocycles:

  • Use fume hoods to avoid inhalation (chlorine volatility).
  • Wear nitrile gloves and lab coats; emphasizes consulting safety data sheets (SDS) for toxicity profiles .
  • Store in airtight containers away from light to prevent degradation.

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